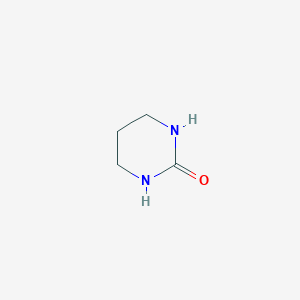

Tetrahydro-2(1H)-pyrimidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPJDJVGBDHCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051820 | |

| Record name | Tetrahydro-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-17-1 | |

| Record name | Tetrahydro-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2(1H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-2(1H)-pyrimidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5992LV6AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsubstituted Tetrahydro-2(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of unsubstituted Tetrahydro-2(1H)-pyrimidinone, a valuable heterocyclic compound in organic synthesis and medicinal chemistry. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to support researchers in the successful preparation of this target molecule.

Introduction

This compound, also known as N,N'-trimethyleneurea or 1,3-propylenurea, is a six-membered cyclic urea. Its derivatives are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of bioactive molecules. The parent unsubstituted compound is a fundamental building block for the elaboration of more complex chemical entities. This guide focuses on the most common and practical methods for its synthesis.

Synthetic Pathways

The synthesis of this compound typically involves the cyclocondensation of 1,3-diaminopropane with a suitable one-carbon carbonyl source. The most prevalent methods employ urea, phosgene derivatives, or carbon dioxide.

A logical workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

The primary synthetic routes are summarized below:

-

From 1,3-Diaminopropane and Urea: This is a direct and common method involving the heating of 1,3-diaminopropane with urea, leading to the elimination of ammonia and subsequent cyclization.

-

From 1,3-Diaminopropane and Diethyl Carbonate: This method offers an alternative to urea, where the reaction of the diamine with diethyl carbonate yields the cyclic urea with the elimination of ethanol.

-

From 1,3-Diaminopropane and Carbon Dioxide: A greener approach utilizes carbon dioxide as the carbonyl source, often under pressure and in the presence of a catalyst.

This guide will provide a detailed experimental protocol for the synthesis from 1,3-diaminopropane and urea.

Experimental Protocols

Synthesis of this compound from 1,3-Diaminopropane and Urea

This procedure is adapted from established methods for the synthesis of cyclic ureas from diamines and urea. The reaction proceeds via an initial formation of a linear adduct, which then undergoes intramolecular cyclization with the elimination of ammonia.

Caption: Reaction pathway for the synthesis from 1,3-diaminopropane and urea.

Materials:

-

1,3-Diaminopropane

-

Urea

-

Amyl alcohol (or another high-boiling point solvent)

-

Ethyl acetate

-

Hydrochloric acid (for work-up, optional)

-

Sodium hydroxide (for work-up, optional)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 1,3-diaminopropane and urea. Add a high-boiling solvent such as amyl alcohol to facilitate the reaction and control the temperature.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically carried out for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can be washed with a non-polar solvent to remove any remaining starting materials.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethyl acetate.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for unsubstituted this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 100.12 g/mol | --INVALID-LINK-- |

| Melting Point | 262-264 °C | Literature values |

| Appearance | White crystalline solid | General observation |

Spectroscopic Data

The following table provides expected spectroscopic data for the characterization of this compound.

| Spectroscopy | Expected Peaks/Shifts |

| ¹H NMR | δ ~1.7 (quintet, 2H, CH₂), ~3.2 (t, 4H, N-CH₂), ~6.0 (br s, 2H, NH) |

| ¹³C NMR | δ ~20 (CH₂), ~40 (N-CH₂), ~158 (C=O) |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch) |

Conclusion

This technical guide has outlined the primary synthetic routes and provided a detailed experimental protocol for the preparation of unsubstituted this compound. The presented data and methodologies are intended to assist researchers in the efficient and successful synthesis and characterization of this important heterocyclic building block. The reaction of 1,3-diaminopropane with urea offers a straightforward and accessible method for its preparation on a laboratory scale.

"physical and chemical properties of Tetrahydro-2(1H)-pyrimidinone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2(1H)-pyrimidinone, also known as N,N'-trimethyleneurea or propylene urea, is a cyclic urea that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its derivatives have garnered significant interest due to their diverse biological activities, including antiviral and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of this compound.

Physical and Chemical Properties

The intrinsic properties of this compound are crucial for its application in various chemical and biological studies. A summary of its key physical and chemical data is presented below.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 1,3-Diazinan-2-one, N,N'-Trimethyleneurea, Propylene urea | [1] |

| CAS Number | 1852-17-1 | [1] |

| Molecular Formula | C₄H₈N₂O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| 2D Structure |

|

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to almost white powder or crystals | |

| Melting Point | Not available (Decomposes) | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | |

| XLogP3 | -1.3 | [1] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 1 |

A closely related and extensively studied derivative is 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which is often used as a polar aprotic solvent.[2][3] Its properties are summarized for comparative purposes.

Properties of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

| Property | Value | Reference |

| CAS Number | 7226-23-5 | [2] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -20 °C | [4] |

| Boiling Point | 246.5 °C | [4] |

| Density | 1.06 g/mL at 25 °C | |

| Refractive Index | n20/D 1.488 | |

| Solubility | Miscible with water | [4] |

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through cyclocondensation reactions, with the Biginelli reaction being a prominent example for the synthesis of related dihydropyrimidinones.[5][6]

General Synthesis of Tetrahydropyrimidinone Derivatives via Cyclocondensation

This protocol describes a general method for the synthesis of tetrahydropyrimidinone derivatives.

Materials:

-

A 1,3-diamine (e.g., 1,3-diaminopropane)

-

A carbonyl source (e.g., urea, phosgene, or a chloroformate)

-

Appropriate solvent (e.g., ethanol)

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve the 1,3-diamine and the carbonyl source in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the catalyst to the reaction mixture if necessary.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the characteristic C=O stretch of the urea moiety.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

References

- 1. 2(1H)-Pyrimidinone, tetrahydro- | C4H8N2O | CID 74615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 7226-23-5 [chemicalbook.com]

- 4. DMPU - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]

- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]

An In-depth Technical Guide to Tetrahydro-2(1H)-pyrimidinone (CAS: 1852-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2(1H)-pyrimidinone, also known as propyleneurea, is a cyclic urea that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its derivatives have garnered significant interest due to their diverse biological activities, including antiviral and antibacterial properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, spectral data, and a review of the biological activities and mechanisms of action of its derivatives. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a six-membered ring containing two nitrogen atoms and a carbonyl group. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1852-17-1 | [1] |

| Molecular Formula | C4H8N2O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Melting Point | 263-267 °C | ChemBK |

| Boiling Point (Predicted) | 339.0 ± 11.0 °C | ChemBK |

| Density (Predicted) | 1.053 ± 0.06 g/cm³ | ChemBK |

| Flash Point | 158 °C | ChemicalBook |

| pKa (Predicted) | 14.57 ± 0.20 | ChemicalBook |

| Canonical SMILES | C1CNC(=O)NC1 | [1] |

| InChI | InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | [1] |

| InChIKey | NQPJDJVGBDHCAD-UHFFFAOYSA-N | [1] |

Synonyms: Propyleneurea, N,N'-Trimethyleneurea, 2-Ketohexahydropyrimidine, 1,3-Diazinan-2-one[1].

Synthesis and Purification

General Experimental Protocol for Synthesis

The synthesis of cyclic ureas from diamines and urea can be carried out in a two-stage process[2].

Step 1: Formation of the Intermediate

-

In a reaction vessel, equimolar amounts of 1,3-diaminopropane and urea are heated to 120-140 °C.

-

The reaction is monitored for the liberation of one mole of ammonia, indicating the formation of the linear urea intermediate. This step can be performed with or without a solvent.

Step 2: Cyclization

-

The resulting intermediate is then heated in a suitable high-boiling solvent (e.g., 2-ethylhexanol) to a temperature of 160-200 °C to induce cyclization.

-

The reaction is continued for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

A microwave-assisted synthesis using a ZnO catalyst has also been reported for the synthesis of tetrahydropyrimidinones from 1,3-diaminopropane and urea, affording high yields in a significantly shorter reaction time (e.g., 10 minutes at 120 °C).

Purification by Recrystallization

The crude product can be purified by recrystallization.

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol or water).

-

If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data

NMR Spectroscopy

While detailed spectral assignments for the parent compound are not explicitly provided in the search results, typical chemical shifts for similar structures can be referenced. The PubChem entry for this compound (CID 74615) indicates the availability of 1H and 13C NMR spectra[1].

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three methylene groups and the two N-H protons. The methylene protons adjacent to the nitrogen atoms would appear as triplets, and the central methylene protons as a pentet. The N-H protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon and the three methylene carbons.

For the related N,N'-dimethylated analogue, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), the following NMR data is available[3][4]:

-

¹H NMR (CDCl₃, 89.56 MHz): δ 3.255 (t), 2.915 (s), 1.976 (p) ppm.

-

¹³C NMR (CDCl₃): Chemical shifts are reported, with distinct signals for the methyl, methylene, and carbonyl carbons[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. The PubChem entry indicates the availability of FTIR spectra[1][5]. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretching: Peaks in the region of 2850-2960 cm⁻¹.

-

C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (Amide II band): A band around 1550 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 100. The fragmentation pattern would involve the loss of small molecules and radicals from the parent ion. The PubChem entry indicates the availability of GC-MS data[1].

Biological Activity and Mechanism of Action

While specific biological data for the parent this compound is limited, its derivatives have shown promising biological activities, particularly as antimicrobial and antiviral agents.

Antibacterial Activity

Several studies have reported the synthesis of tetrahydropyrimidine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria[6][7].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The antibacterial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data: MIC values for some tetrahydropyrimidine derivatives have been reported in the range of 0.16 to 80 µg/mL against various bacterial strains, including multidrug-resistant isolates[7]. For example, certain derivatives have shown MIC values as low as 32 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[8].

Mechanism of Action: The exact mechanism of antibacterial action for many tetrahydropyrimidine derivatives is not fully elucidated. However, the pyrimidine scaffold is a key component of nucleic acids, and it is plausible that these compounds interfere with bacterial DNA or RNA synthesis or other essential metabolic pathways[2].

Antiviral Activity

Derivatives of tetrahydropyrimidinone have also been investigated for their antiviral properties. Some pyrimidine analogues act as inhibitors of viral replication.

Mechanism of Action: A proposed mechanism of antiviral action for some pyrimidine biosynthesis inhibitors involves the depletion of the intracellular pyrimidine pool, which is essential for viral nucleic acid synthesis. This can also trigger a cellular stress response and the induction of antiviral genes, contributing to the antiviral state[9][10]. Some pyrimidine derivatives have been shown to interfere with viral entry and fusion steps[2].

Quantitative Data: Specific IC₅₀ values for antiviral activity are highly dependent on the derivative and the target virus. For example, some pyrimido[4,5-d]pyrimidine derivatives have shown efficacy against human coronaviruses.

Signaling Pathways

Currently, there is a lack of specific information regarding the direct modulation of cellular signaling pathways by this compound itself. However, the broader class of pyrimidine biosynthesis inhibitors has been shown to impact innate immune signaling. Inhibition of pyrimidine synthesis can lead to the induction of interferon-stimulated genes (ISGs) independent of type I interferon production, thereby establishing an antiviral state within the host cell[1].

Safety and Toxicology

There is limited specific toxicology data available for this compound. However, data for its N,N'-dimethylated derivative, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), provides some insight into the potential hazards of this class of compounds.

| Compound | Test | Route | Species | Dose | Source |

| DMPU | LD₅₀ | Oral | Rat | 1770 mg/kg | [11][12] |

| Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone | LD₅₀ | Intraperitoneal | Mouse | 1 g/kg | [13] |

Handling and Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. Avoid contact with skin and eyes, and prevent inhalation or ingestion[11].

Conclusion

This compound is a valuable building block in the synthesis of a wide range of heterocyclic compounds with significant biological potential. Its derivatives have demonstrated promising antibacterial and antiviral activities, warranting further investigation for drug development. This technical guide provides a consolidated resource of its chemical properties, synthesis, spectral data, and an overview of the biological activities of its derivatives. Further research is needed to fully elucidate the specific mechanisms of action and signaling pathways modulated by this core scaffold and to establish a comprehensive toxicological profile for the parent compound.

Experimental Workflows and Logical Relationships

References

- 1. 2(1H)-Pyrimidinone, tetrahydro- | C4H8N2O | CID 74615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 3. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 13C NMR [m.chemicalbook.com]

- 4. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. US6103898A - Preparation of cyclic urea derivatives - Google Patents [patents.google.com]

- 7. Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts [agris.fao.org]

- 8. EMNPD [bddg.hznu.edu.cn]

- 9. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1H NMR spectrum [chemicalbook.com]

- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | Scilit [scilit.com]

- 11. 1,3-二甲基四氢-2(1H)-嘧啶酮 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. RTECS NUMBER-UW7584000-Chemical Toxicity Database [drugfuture.com]

The Tetrahydro-2(1H)-pyrimidinone Core: A Scaffolding Approach to Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrahydro-2(1H)-pyrimidinone, a cyclic urea derivative, represents a privileged scaffold in medicinal chemistry. While the unsubstituted parent molecule, also known as propyleneurea (CAS 1852-17-1), exhibits limited intrinsic biological activity, its structural framework serves as a versatile foundation for the synthesis of a wide array of pharmacologically active compounds. This technical guide focuses on non-dimethylated derivatives of the this compound core, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, virology, and metabolic diseases.

The synthesis of these compounds is most commonly achieved through the Biginelli reaction, a one-pot multicomponent reaction that allows for diverse substitutions on the pyrimidinone ring. It is these substitutions that confer the potent and varied biological effects observed in this class of molecules. This guide will delve into the key biological activities of these derivatives, provide detailed experimental protocols for their evaluation, and illustrate the underlying signaling pathways.

Synthesis of the this compound Scaffold

The primary route for synthesizing non-dimethylated this compound derivatives is the Biginelli reaction. This acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea. The use of urea, as opposed to its N,N'-dimethylated counterpart, ensures the generation of the non-dimethylated pyrimidinone core.

Key Biological Activities and Quantitative Data

Derivatives of the non-dimethylated this compound scaffold have been extensively studied for a range of biological activities. The following tables summarize the quantitative data for some of the most significant activities.

Anticancer Activity

The anticancer properties of these derivatives are among the most widely investigated. Many compounds exhibit potent cytotoxicity against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Monastrol | 4-(3-hydroxyphenyl) | HeLa | 14 | [1] |

| Compound 4k | 4-(substituted phenyl) | HeLa | 43.63 | [2] |

| Compound 4b | 4-(substituted phenyl) | HeLa | 52.59 | [2] |

| Compound 1d | 4-(substituted phenyl) | U87 | 9.72 | [3] |

| Compound 1h | 4-(substituted phenyl) | U87 | 9.3 | [3] |

| Compound 3d | 4-(substituted phenyl) | U251 | 6.36 | [3] |

| Compound 3g | 4-(substituted phenyl) | U251 | 7.32 | [3] |

| Compound 19 | N-heterocyclic moiety | NCI-H460 | Not specified (88% growth inhibition) | [4] |

| Compound 19 | N-heterocyclic moiety | SK-MEL-5 | Not specified (86% growth inhibition) | [4] |

| Compound 19 | N-heterocyclic moiety | HL-60 (TB) | Not specified (85% growth inhibition) | [4] |

Antiviral Activity

Certain derivatives have shown promising antiviral effects, particularly against alphaviruses.

| Compound ID | Substitution Pattern | Virus | ED50 (mg/kg) | Reference |

| DD-13 | 1-morpholinomethyl | Semliki Forest Virus (SFV) | 18.7 (subcutaneous) | [5] |

| DD-13 | 1-morpholinomethyl | Semliki Forest Virus (SFV) | 3.5 (intravenous) | [5] |

α-Glucosidase Inhibitory Activity

Some this compound derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| Compound 4g | 4-(substituted phenyl) | 191.80 | [2] |

| Acarbose (control) | - | 304.21 | [2] |

Signaling Pathways

The diverse biological activities of non-dimethylated this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Mechanisms of Action

A primary mechanism of anticancer activity for many of these compounds is the inhibition of the mitotic kinesin Eg5. Eg5 is crucial for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Additionally, some derivatives have been shown to inhibit the VEGFR-2 and mTOR signaling pathways, both of which are critical for tumor growth, proliferation, and angiogenesis.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMPU | CAS#:7226-23-5 | Chemsrc [chemsrc.com]

- 5. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydro-2(1H)-pyrimidinone: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydro-2(1H)-pyrimidinone, a saturated six-membered heterocyclic urea, has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its rigid, hydrogen-bond donor-acceptor-rich scaffold provides a unique three-dimensional geometry that is amenable to diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its synthesis, chemical properties, and its burgeoning role in the development of novel therapeutic agents. Particular focus is placed on its utility in constructing molecules targeting key signaling pathways implicated in various diseases.

Physicochemical Properties and Spectral Data

This compound, also known as propyleneurea, is a colorless, odorless, and hygroscopic liquid at room temperature. Its physical and chemical properties, along with those of its widely used N,N'-dimethylated analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are summarized below. DMPU is often employed as a less toxic substitute for the carcinogenic polar aprotic solvent hexamethylphosphoramide (HMPA).[1][2]

Table 1: Physicochemical Properties

| Property | This compound | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |

| CAS Number | 1852-17-1[3] | 7226-23-5[4] |

| Molecular Formula | C₄H₈N₂O[3] | C₆H₁₂N₂O[4] |

| Molecular Weight | 100.12 g/mol [3] | 128.17 g/mol [4] |

| Appearance | Colorless odorless liquid[4] | Colorless odorless liquid[4] |

| Boiling Point | - | 146 °C at 44 mmHg |

| Melting Point | - | -24 °C |

| Density | - | 1.06 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.488 |

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Spectral data available.[3] |

| FTIR | Spectral data available.[3] |

| Mass Spectrometry | Spectral data available.[3] |

Synthesis of the this compound Core

The fundamental synthesis of the this compound scaffold typically involves the cyclocondensation of a 1,3-diamine with a carbonyl source, most commonly urea.[5]

Experimental Protocol: Synthesis of this compound from 1,3-Diaminopropane and Urea

This protocol describes a general procedure for the synthesis of the parent this compound.

Materials:

-

1,3-Diaminopropane

-

Urea

-

Suitable high-boiling point solvent (e.g., ethylene glycol, sulfolane)

-

Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

-

In a reaction flask, dissolve 1,3-diaminopropane (1 equivalent) and urea (1 to 1.2 equivalents) in the chosen high-boiling point solvent.

-

Under a nitrogen atmosphere, heat the reaction mixture to a temperature of 120-180 °C.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction involves the elimination of ammonia.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by vacuum distillation or by precipitation upon addition of a non-polar solvent, followed by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

Yields: Reported yields for this type of condensation can vary widely depending on the specific reaction conditions and substrates used, but are often in the moderate to good range.

This compound as a Building Block in Key Reactions

The true utility of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. One of the most prominent examples is its use in the Biginelli reaction.

The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot three-component condensation between an aldehyde, a β-ketoester, and a urea or thiourea, providing access to a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These DHPMs have garnered significant interest due to their wide range of pharmacological activities.

Workflow for the Biginelli Reaction:

Caption: General workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol provides a general method for the synthesis of a DHPM derivative.

Materials:

-

Aromatic or aliphatic aldehyde (1 equivalent)

-

β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

-

Urea or thiourea (1.5 equivalents)

-

Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or other Lewis acids)[6]

-

Solvent (e.g., ethanol, or solvent-free conditions)[8]

-

Reaction flask with reflux condenser

Procedure:

-

To a reaction flask, add the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

-

If using a solvent, add it to the flask. For solvent-free conditions, the reactants are mixed directly.

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants and catalyst used (e.g., reflux in ethanol for several hours).[9]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water).

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Yields: Modern protocols for the Biginelli reaction often report high to excellent yields, sometimes exceeding 90%.[8]

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Table 3: Overview of Biological Activities and Reported IC₅₀/ED₅₀ Values

| Biological Activity | Derivative Class | Target/Assay | Reported IC₅₀/ED₅₀ Values |

| Anticancer | Dihydropyrimidinones | Human cancer cell lines (e.g., A549, MCF-7, U87, U251) | IC₅₀ values in the low micromolar range (e.g., <10 µM to ~40 µM) have been reported for various derivatives.[1][3][4][10] |

| Anti-inflammatory | Pyrimidine derivatives | COX-2 Inhibition | IC₅₀ values as low as 0.04 µM have been reported for potent inhibitors.[11] |

| Pyrimidine derivatives | Lipoxygenase (LOX) Inhibition | IC₅₀ values in the range of 42-47.5 µM have been observed.[12] | |

| Pyridinyl pyrimidines | Inhibition of TNF-α and IL-1β release from PBMCs | IC₅₀ values around 2.3-3.2 µM have been reported.[4] | |

| Antiviral | This compound derivatives | Fowl plague virus (FPV) and vaccinia virus (VV) | Activity measured by plaque inhibition zone.[3] |

| Benzo-heterocyclic amine derivatives | Broad-spectrum antiviral activity | IC₅₀ values ranging from 0.71 to 34.87 µM.[3] | |

| 1-Morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13) | Semliki forest virus (SFV) and Sindbis virus in mice | ED₅₀ of ~18.7 mg/kg (subcutaneous) and ~3.5 mg/kg (intravenous) against SFV.[11] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which pyrimidine derivatives exert their biological effects. Many of these compounds have been shown to modulate critical intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[13][14] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain thienopyrimidine derivatives have been shown to inhibit this pathway.[1] The general mechanism involves preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[15]

Caption: Inhibition of the NF-κB pathway by thienopyrimidine derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][16] Dysregulation of these pathways is a common feature of many cancers. Pyridinyl pyrimidine derivatives have been identified as inhibitors of p38 MAPK, a key kinase in one of the major MAPK pathways.[4] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the p38 MAPK pathway by pyridinyl pyrimidine derivatives.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The synthetic accessibility of the core and the ease of diversification through well-established reactions like the Biginelli condensation have made this heterocyclic system a fertile ground for the discovery of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as NF-κB and MAPK, underscores their potential in addressing a wide range of diseases, from inflammatory disorders to cancer. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic building block.

References

- 1. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stork: From imidazoles to pyrimidines: new inhibitors of cytokine release [storkapp.me]

- 5. This compound | 1852-17-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral effect of 1-morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13) in experimental alphaviral infections in white mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Chemistry of Urea-Based Heterocycles: A Technical Guide for Drug Discovery

Abstract

Urea-based heterocycles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique ability to form stable, multipoint hydrogen bonds with biological targets, coupled with their synthetic tractability, has established them as a cornerstone in the development of novel therapeutics, particularly in oncology. This in-depth technical guide explores the foundational chemistry of urea-based heterocycles, providing a comprehensive overview of their synthesis, reactivity, and critical role in modern drug discovery. Detailed experimental protocols for the synthesis of key urea-based heterocyclic cores are provided, alongside a quantitative analysis of their biological activities. Furthermore, this guide visualizes the intricate signaling pathways targeted by these compounds and outlines a typical workflow for their discovery and development, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The urea functional group, first synthesized by Friedrich Wöhler in 1828, has become a central motif in the design of bioactive molecules.[1] Its incorporation into heterocyclic ring systems imparts a unique combination of structural rigidity and hydrogen-bonding capability, allowing for high-affinity and selective interactions with protein targets.[1][2] This has led to the successful development of numerous drugs targeting a wide range of diseases, including cancer, HIV, and diabetes.[1][3]

A prime example of the therapeutic success of this scaffold is Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] The diaryl urea moiety of Sorafenib is crucial for its potent inhibition of the RAF/MEK/ERK signaling pathway, a key cascade in cancer cell proliferation and survival.[5]

This guide will delve into the core chemical principles governing the synthesis and reactivity of urea-based heterocycles. It will provide practical, detailed experimental methodologies for the preparation of key heterocyclic systems and present quantitative data to facilitate comparative analysis. Additionally, through the use of diagrams, it will illustrate the biological context in which these molecules function and the logical progression of their development from initial concept to potential therapeutic.

Synthesis of Urea-Based Heterocycles

The construction of urea-based heterocyclic systems can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and cycloaddition methodologies. The choice of method often depends on the desired heterocyclic core, substitution pattern, and the need for stereochemical control.

Multicomponent Reactions: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, a core structure in many biologically active compounds.[6][7][8] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and a urea or thiourea.[6]

Table 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction [3][9]

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 45-91.9 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | I₂ | Acetonitrile | 12 | 70 |

| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | H₂SO₄ (pH 5) | Reflux | 1 | 81.7 |

| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Granite | Ethanol | Reflux | 68 |

| 5 | Phenylacetaldehyde | N-Methylurea | I₂ | Acetonitrile | 12 | 81 |

Intramolecular Cyclization Strategies: Synthesis of Imidazolidin-2-ones

Imidazolidin-2-ones are another important class of urea-based heterocycles with diverse biological activities. A common synthetic approach involves the intramolecular cyclization of appropriately functionalized acyclic ureas.[10]

Table 2: Synthesis of Substituted Imidazolidin-2-ones [10][11]

| Entry | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 1-(2,2-Diethoxyethyl)-3-phenylurea | Trifluoroacetic acid | Toluene | Reflux | 64 h | 75 |

| 2 | N-Allyl-N'-phenylurea | Pd₂(dba)₃/Xantphos, NaOtBu | Toluene | 100 | 24 h | 85 |

| 3 | 1-(Prop-2-yn-1-yl)urea derivative | BEMP | Acetonitrile | Room Temp | 1 min | 99 |

| 4 | trans-(R,R)-1,2-Diaminocyclohexane & Benzaldehyde, then CDI | Methanol, then DCM | Reflux (MW) | 60 | 1 h, then overnight | 81 |

Synthesis of Kinase Inhibitors: The Case of Sorafenib

The synthesis of complex, highly functionalized urea-based heterocycles like Sorafenib often involves a multi-step sequence. A key step is the formation of the unsymmetrical diaryl urea moiety, which can be achieved through the reaction of an aniline with an isocyanate or a carbamate derivative.[1][12]

Table 3: Synthesis and Biological Activity of Sorafenib Analogues [1][13]

| Compound | R Group | Yield (%) | IC₅₀ (HepG2) (µM) |

| Sorafenib | -CH₃ | 48.2 | ~5 |

| 4a | Cyclopentyl | 45 | > 10 |

| 4b | Cyclohexyl | 52 | 3.2 |

| 4c | Cyclohexylmethyl | 58 | 6.8 |

| 4d | Benzyl | 62 | 4.5 |

| 4e | Phenylethyl | 55 | 7.1 |

Experimental Protocols

General Procedure for the Biginelli Reaction[10]

A mixture of the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) is placed in a round-bottom flask. The pH of the mixture is adjusted to 5 by the addition of sulfuric acid. The reaction mixture is then heated to 80°C and refluxed for 1 hour. After cooling, the precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Synthesis of 4-Substituted Imidazolidin-2-ones[12]

To a solution of a 1-(2,2-dialkoxyethyl)urea (1.66 mmol) in toluene (10 mL) is added the C-nucleophile (1.66 mmol) and trifluoroacetic acid (1.66 mmol). The mixture is refluxed for 64 hours. The solvent is removed under vacuum, and the residue is washed with acetone and then recrystallized from absolute ethanol to yield the 4-substituted imidazolidin-2-one.

Synthesis of Sorafenib[1]

A flask is charged with pyridine (5 mL), 4-(4-aminophenoxy)-N-methylpicolinamide (0.822 mmol), and phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (0.822 mmol). The mixture is heated to 80°C for 3 hours. After completion of the reaction, pyridine is evaporated under vacuum. The crude product is purified by column chromatography (dichloromethane/methanol, 30:1) to give Sorafenib.

Biological Activity and Signaling Pathways

Urea-based heterocycles exert their biological effects by interacting with a wide range of protein targets. A particularly important class of targets are protein kinases, enzymes that play a central role in cellular signaling.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of transcription factors that drive gene expression.[5][14]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Sorafenib.

Drug Discovery Workflow

The development of a new urea-based heterocyclic drug follows a structured workflow, from initial target identification to preclinical and clinical development.[15][16]

Caption: A generalized workflow for small molecule drug discovery.

Kinase Inhibitor Screening

A crucial step in the drug discovery workflow for kinase inhibitors is the screening of compound libraries to identify potent and selective inhibitors. This is typically done using in vitro kinase assays.[17][18][19]

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

Urea-based heterocycles continue to be a rich source of therapeutic innovation. Their versatile chemistry allows for the creation of diverse molecular architectures with finely tuned biological activities. A thorough understanding of their synthesis, reactivity, and interaction with biological systems is paramount for the successful design and development of the next generation of drugs. This guide has provided a foundational overview of these key aspects, offering practical insights and methodologies to aid researchers in this exciting and impactful field. The continued exploration of novel synthetic routes and the application of advanced screening technologies will undoubtedly lead to the discovery of new urea-based heterocyclic drugs with improved efficacy and safety profiles.

References

- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. jmchemsci.com [jmchemsci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Early Synthetic Pathways for Saturated Six-Membered Pyrimidinone Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core, early synthetic methodologies for the preparation of saturated six-membered pyrimidinone rings, also known as tetrahydropyrimidin-2-ones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. This document details the foundational Biginelli reaction for the synthesis of dihydropyrimidinone precursors and subsequent reduction pathways to achieve full saturation of the heterocyclic ring. Emphasis is placed on detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

The Biginelli Reaction: A Cornerstone for Dihydropyrimidinone Synthesis

The most prominent and historically significant method for the synthesis of the dihydropyrimidinone (DHPM) core is the Biginelli reaction. First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions.[1][2] The resulting 3,4-dihydropyrimidin-2(1H)-ones are crucial intermediates for obtaining the target saturated pyrimidinone rings.

The classical Biginelli protocol often suffered from low to moderate yields and long reaction times.[3] Consequently, numerous modifications have been developed to improve efficiency, including the use of various catalysts, microwave irradiation, and solvent-free conditions.

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the dihydropyrimidinone product.

Comparative Data for Biginelli Reaction Protocols

The following tables summarize quantitative data from various protocols for the Biginelli reaction, providing a comparison of catalysts, reaction conditions, times, and yields.

Table 1: Conventional Heating Protocols for the Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HCl | Ethanol | Reflux | 18 | ~40 | [3] |

| Granite/Quartz | Ethanol | Reflux | 4-6 | 64-68 | [3] |

| Sulfamic Acid (20 mol%) | Ethanol | 80 | 3-4 | 85-92 |

Table 2: Microwave-Assisted Protocols for the Biginelli Reaction

| Catalyst | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

| Sulfamic Acid (20 mol%) | Solvent-free | 300 W | 2-3 | 90-96 | |

| Guanidine Hydrochloride | Ethanol | 120 °C | 10 | 36-91 | [4] |

| None | Solvent-free (Ball Milling) | N/A | 30 | >98 |

Table 3: Solvent-Free Protocols for the Biginelli Reaction

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pr(NO₃)₃·6H₂O (10 mol%) | 80 | 8-25 | 85-98 | [5] |

| Fe₃O₄@C@OSO₃H | 80 | 15-30 | High |

Detailed Experimental Protocols for the Biginelli Reaction

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis using Sulfamic Acid

-

Reagents: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

-

Procedure:

-

Place the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid in a 100 mL beaker.

-

Cover the beaker with a watch glass.

-

Irradiate the mixture in a microwave oven at 300 W. The reaction is typically pulsed in 20-second intervals with intermittent cooling to prevent overheating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.

-

Wash the solid thoroughly with water to remove any unreacted urea/thiourea.

-

Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidinone.

-

Protocol 2: Conventional Heating using a Natural Catalyst

-

Reagents: Aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1 mmol), and granite or quartz (0.5 g).

-

Procedure:

-

Combine the aldehyde, 1,3-dicarbonyl compound, urea/thiourea, and the catalyst (granite or quartz) in ethanol (15 mL) in a round-bottom flask.

-

Heat the mixture under reflux for the required time (typically 4-6 hours), monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture to separate the catalyst.

-

Allow the filtrate to stand overnight to crystallize.

-

Collect the solid product by suction filtration and recrystallize from ethanol.[3]

-

Reduction of Dihydropyrimidinones to Tetrahydropyrimidinones

The second critical step in forming saturated six-membered pyrimidinone rings is the reduction of the C=C double bond within the dihydropyrimidinone ring. Several methods have been employed for this transformation, with catalytic transfer hydrogenation and hydride reduction being the most common early approaches.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a mild and efficient method for the reduction of various functional groups, including the C=C double bond in dihydropyrimidinones. This technique avoids the need for pressurized hydrogen gas by utilizing a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). Ammonium formate is a commonly used and effective hydrogen donor for this purpose.[6][7]

Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C

-

Reagents: Dihydropyrimidinone, 10% Palladium on carbon (Pd/C) (typically 10% by weight of the substrate), ammonium formate (excess, e.g., 4-5 equivalents), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the dihydropyrimidinone in the chosen solvent in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Add ammonium formate to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from minutes to several hours depending on the substrate.[6]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Hydride Reduction

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent commonly used for the reduction of aldehydes and ketones.[8] While it is primarily known for reducing carbonyl groups, it can also be employed for the reduction of C=N and, under certain conditions, activated C=C double bonds, such as the one present in the dihydropyrimidinone ring.[9][10]

Protocol 4: Reduction using Sodium Borohydride

-

Reagents: Dihydropyrimidinone, sodium borohydride (NaBH₄) (excess, e.g., 2-4 equivalents), and a protic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the dihydropyrimidinone in the chosen solvent in a round-bottom flask and cool the solution in an ice bath (0 °C).

-

Slowly add sodium borohydride portion-wise to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3-5 hours), monitoring the progress by TLC.[9]

-

Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C to decompose the excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Asymmetric Reduction with Hantzsch Esters

For the synthesis of enantiomerically enriched tetrahydropyrimidinones, asymmetric reduction methods are employed. The use of Hantzsch esters, which are 1,4-dihydropyridine derivatives, as biomimetic NADH analogues in combination with a chiral catalyst (e.g., a chiral phosphoric acid) provides an effective method for the enantioselective transfer hydrogenation of the C=C double bond in dihydropyrimidinones.[11][12]

Protocol 5: Asymmetric Transfer Hydrogenation using a Hantzsch Ester

-

Reagents: Dihydropyrimidinone, Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1-1.5 equivalents), a chiral Brønsted acid catalyst (e.g., a TRIP-type phosphoric acid, 5-10 mol%), and a suitable solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

To a solution of the dihydropyrimidinone in the chosen solvent, add the chiral catalyst.

-

Add the Hantzsch ester to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched tetrahydropyrimidinone.

-

Conclusion

The synthesis of saturated six-membered pyrimidinone rings is a well-established field with the Biginelli reaction serving as a robust and versatile entry point to the core dihydropyrimidinone structure. Modern modifications to this classical reaction, such as the use of microwave irradiation and solvent-free conditions, have significantly improved its efficiency and environmental friendliness. The subsequent reduction of the dihydropyrimidinone intermediate to the fully saturated tetrahydropyrimidinone can be achieved through several reliable methods, including catalytic transfer hydrogenation and hydride reduction. For applications requiring stereochemical control, asymmetric transfer hydrogenation using Hantzsch esters offers a powerful strategy. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis of these important heterocyclic scaffolds for applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric reduction of α-ketoesters with Hantzsch esters (dialkoxycarbonyldihydropyridines) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]

- 6. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to Tetrahydro-2(1H)-pyrimidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2(1H)-pyrimidinone core is a versatile and privileged scaffold in medicinal chemistry, forming the foundation of a vast array of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the key structural motifs, synthesis methodologies, and biological evaluation of this important class of heterocyclic compounds.

Core Structural Motifs and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to the nature and substitution pattern of various functional groups appended to the core ring system. Structure-Activity Relationship (SAR) studies have elucidated several key motifs that govern their therapeutic efficacy.

The foundational structure is typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.[1][2][3] This reaction provides a straightforward entry to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are closely related to and often precursors of the this compound scaffold.[3][4]

Key substitution points on the dihydropyrimidine ring that influence biological activity are:

-

N1 and N3 Positions: Alkylation or arylation at the N1 and N3 positions can significantly impact activity. For instance, selective alkylation at the N1 position has been explored to enhance the anti-proliferative potency of these derivatives.[5]

-

C4 Position: The substituent at the C4 position, typically originating from the aldehyde component in the Biginelli reaction, is a critical determinant of biological activity. Aromatic and heteroaromatic rings at this position are common features in many active compounds.[1][6] For example, the presence of chloro-substituted aryl groups has been associated with potent and selective antiproliferative activity against certain cancer cell lines.[6]

-

C5 Position: The group at the C5 position, derived from the β-dicarbonyl component, also plays a crucial role. An ester group at this position is a common feature, and its modification can modulate the compound's properties.[1][7]

-

C6 Position: Substitution at the C6 position, often a methyl group from the use of ethyl acetoacetate, can also be varied to influence biological outcomes.[7]

A notable example of a biologically active dihydropyrimidinone is Monastrol , an anticancer agent that acts as a specific and reversible inhibitor of the motor protein mitotic kinesin Eg5.[1] This discovery has spurred significant research into the anticancer potential of this scaffold.[4]

Synthesis and Experimental Protocols

The Biginelli reaction remains the cornerstone for the synthesis of the dihydropyrimidinone core.[1][2][3] This multicomponent reaction offers high atom economy and allows for the rapid generation of molecular diversity.[2]

General Experimental Protocol for Biginelli Reaction

A typical procedure involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[1][7]

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

Procedure:

-

A mixture of the aldehyde, β-keto ester, urea/thiourea, and a catalytic amount of acid is refluxed in a suitable solvent for several hours.[1][3][7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 3,4-dihydropyrimidin-2(1H)-one.[7]

The choice of catalyst and solvent system can significantly influence the reaction yield and time.[1][7] Numerous catalysts have been developed to improve the efficiency of the Biginelli reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[3]

N-Alkylation Protocol

Further diversification of the dihydropyrimidinone scaffold can be achieved through N-alkylation.[5]

Materials:

-

3,4-dihydropyrimidin-2(1H)-one (1 mmol)

-

Alkyl halide (1.2 mmol)

-

Base (e.g., tetrabutylammonium hydroxide)[5]

-

Solvent (e.g., DMSO)

Procedure:

-

To a solution of the 3,4-dihydropyrimidin-2(1H)-one in a suitable solvent, a base is added, and the mixture is stirred at room temperature.[5]

-

The alkyl halide is then added, and the reaction is continued at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then worked up by adding water and extracting with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.[5]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antiviral activities.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | HeLa | 52.59 | [4] |

| 4k | HeLa | 43.63 | [4] |

| 1d | U87 | 9.72 ± 0.29 | [5] |

| 1d | U251 | 13.91 ± 0.86 | [5] |

| 1h | U87 | 9.3 ± 0.81 | [5] |

| 1h | U251 | 14.01 ± 0.76 | [5] |

| 3d | U87 | 12.02 ± 0.5 | [5] |

| 3d | U251 | 6.36 ± 0.73 | [5] |

| 3g | U87 | 9.52 ± 0.81 | [5] |

| 3g | U251 | 7.32 ± 0.86 | [5] |

| 2a | Various Tumor Cell Lines | 4 - 8 | [8] |

Anti-HIV Activity

Some marine alkaloids containing the dihydropyrimidinone core, such as the batzelladine alkaloids, have been identified as potent HIV gp-120-CD4 inhibitors.[1] Additionally, derivatives of this scaffold have been investigated as HIV-1 protease inhibitors.[9]

| Compound | HIV-1 Variant | EC50 (nM) | Reference |

| GRL-1388 | Drug-resistant strains | 2.6 - 32.6 | [9] |

| GRL-1398 | Drug-resistant strains | 0.1 - 5.7 | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and evaluation of this compound derivatives.

References

- 1. banglajol.info [banglajol.info]

- 2. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel HIV-1 protease inhibitors (PIs) containing a bicyclic P2 functional moiety, tetrahydropyrano-tetrahydrofuran, that are potent against multi-PI-resistant HIV-1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Agrochemical Transformations of Propylene Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction